Corrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

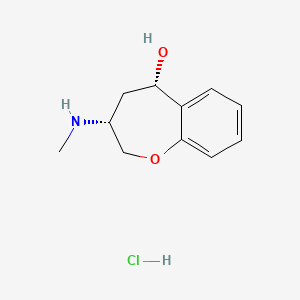

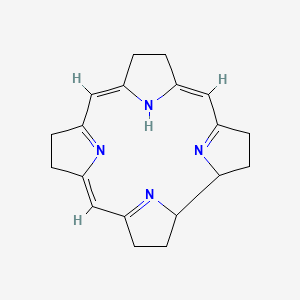

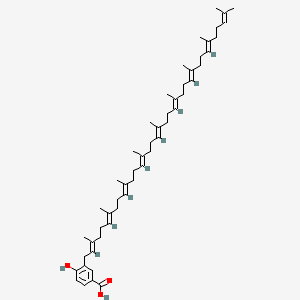

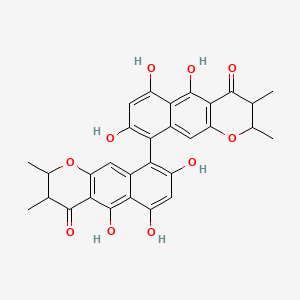

Corrin is a tetrapyrrole fundamental parent that is the core macrocycle of vitamin B12. It has a role as a cofactor. It is a member of corrins and a tetrapyrrole fundamental parent.

科学的研究の応用

Environmental Impact of Building Materials

The Consortium for Research on Renewable Industrial Materials (CORRIM) focuses on assessing the environmental performance of wood and alternative building products across their life cycles, from raw material extraction to disposal. This research aims to understand the sustainability of building materials and their environmental impacts (J. Bowyer et al., 2001).

Colorimetric Detection of Cyanide

Corrin-based chemosensors enable rapid and selective colorimetric detection of cyanide in biological matrices without extensive sample pretreatment. This innovative approach is vital for studying cyanide's enzymatic release from its biological precursors, providing a simple method for monitoring cyanide in food manufacturing and other applications (Christine Männel-Croisé, B. Probst, & Felix Zelder, 2009).

Structure and Properties of Cobalt-Containing Macrocycles

Research into the structure and electronic properties of cobalt-containing macrocycles, such as Co-corrole, Co-corrin, and Co-porphyrin, reveals significant insights into their distinct behaviors and applications in biological functions. These studies help understand why nature has selected specific macrocycles for carrying out certain biological roles, particularly in the context of the B12 coenzyme (C. Rovira et al., 2001).

Electronic Structure and Catalytic Power

The electronic structure of cobalt(I) corrin is critical for understanding the "supernucleophile" nature of cob(I)alamin. Multiconfigurational studies reveal the covalency between cobalt and nitrogen orbitals, contributing to the catalytic power of enzymes like cobalamin-dependent methionine synthase (Kasper P. Jensen, 2005).

Pharmacological Applications

Corrination, the conjugation of a corrin ring to molecules, modifies pharmacology significantly. For instance, corrinated GLP-1R agonist exendin-4 exhibits reduced central nervous system penetration, offering new avenues in glucoregulatory treatments devoid of adverse effects like anorexia and emesis (Ian C. Tinsley et al., 2021).

Axial Solvent Coordination in Cobalt(II) Corrinates

Studies on cobalt(II) corrinates provide valuable information on their structure and role in coenzyme B12 catalyzed reactions. Understanding solvent effects and axial ligation in these compounds aids in mimicking the enzymatic functions of B12 coenzymes and designing biomimetic catalysts (S. Van Doorslaer et al., 2003).

TDDFT Calculations of Co-corrin

Time-dependent density functional theory (TDDFT) calculations of Co-corrin's electronic spectrum provide insights into its electronic transitions and potential applications in sensing and catalysis. These theoretical studies contribute to understanding Co-corrin's behavior in various chemical environments (M. Jaworska & P. Lodowski, 2003).

Redox Tuning by Corrin Ring Expansion

Expanding the corrin macrocycle's core leads to significant redox potential lowering in B12 cofactors. This property is crucial for electron transfer-based activation mechanisms in B12-dependent enzymes, highlighting the versatility of corrins in redox chemistry (M. Kumar & P. Kozlowski, 2012).

特性

CAS番号 |

262-76-0 |

|---|---|

製品名 |

Corrin |

分子式 |

C19H22N4 |

分子量 |

306.4 g/mol |

IUPAC名 |

(5Z,9Z,14Z)-2,3,7,8,12,13,17,18,19,22-decahydro-1H-corrin |

InChI |

InChI=1S/C19H22N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h9-11,18-20H,1-8H2/b12-9-,14-10-,15-11- |

InChIキー |

PXOPDYTVWWQZEK-DPQCFBEESA-N |

異性体SMILES |

C1CC\2=NC1C3CCC(=N3)/C=C\4/CCC(=N4)/C=C\5/CC/C(=C2)/N5 |

SMILES |

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |

正規SMILES |

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |

同義語 |

corrin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)

![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)

![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)

![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)

![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)